molecular formula C13H18N4O3 B2969625 4-(4-methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 860650-08-4

4-(4-methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2969625
CAS No.: 860650-08-4
M. Wt: 278.312
InChI Key: SARALIBROBXNDE-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is related to a class of chemicals that include a 4-methylpiperazino group . These types of compounds are often used in pharmaceutical testing .

Scientific Research Applications

1. Role in Synthesis of Heterocyclic Compounds

4-(4-Methylpiperazino)-3-nitrobenzenecarbaldehyde O-methyloxime, as part of the nitrobenzene family, is significant in the synthesis of various heterocyclic compounds. Nguyen, Pasturaud, Ermolenko, and Al‐Mourabit (2015) demonstrated the synthesis of 2-aroylbenzothiazoles, a class of pharmacologically relevant derivatives, by heating o-halonitrobenzenes with acetophenones and elemental sulfur, showcasing the utility of nitrobenzene derivatives in pharmaceutical chemistry (Nguyen et al., 2015).

2. Applications in Organic Synthesis

Research by Nguyen, Ermolenko, and Al‐Mourabit (2013) highlights the use of iron sulfide for catalyzing redox/condensation cascade reactions involving nitrobenzenes, leading to the formation of 2-hetaryl-benzimidazoles and -benzoxazoles. This indicates the potential of nitrobenzene derivatives in facilitating complex organic synthesis processes (Nguyen, Ermolenko & Al‐Mourabit, 2013).

3. Contribution to Antimicrobial Research

Walczak, Gondela, and Suwiński (2004) explored the synthesis of N-aryl derivatives of nitroazoles, including compounds like 4-nitropyrazole, showing antimicrobial activity, particularly against tuberculosis. This research underscores the significance of nitrobenzene derivatives in developing new antimicrobial agents (Walczak, Gondela & Suwiński, 2004).

4. Involvement in Environmental Chemistry

Nitrobenzenes, including this compound, have implications in environmental chemistry, as demonstrated by Zepp, Hoigné, and Bader (1987). Their study on the photooxidation of nitrobenzene in water presents insights into the environmental behavior and potential risks associated with nitrobenzene derivatives (Zepp, Hoigné & Bader, 1987).

5. Utility in Chemical Sensor Development

Liu, Wu, Li, Liu, Li, Wang, Li, Yadav, and Kumar (2016) demonstrated the potential of a Zn(II) metal-organic framework for luminescent sensing, highlighting the ability to detect nitrobenzene. This research points to the use of nitrobenzene derivatives in developing sensitive chemical sensors for various applications (Liu et al., 2016).

Properties

IUPAC Name

(E)-N-methoxy-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-15-5-7-16(8-6-15)12-4-3-11(10-14-20-2)9-13(12)17(18)19/h3-4,9-10H,5-8H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARALIBROBXNDE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=NOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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